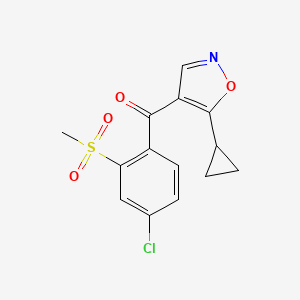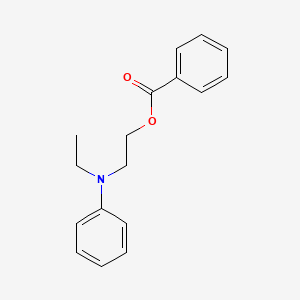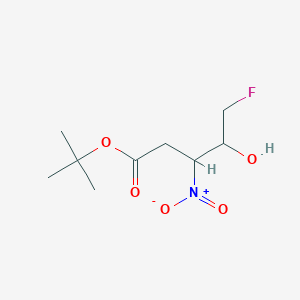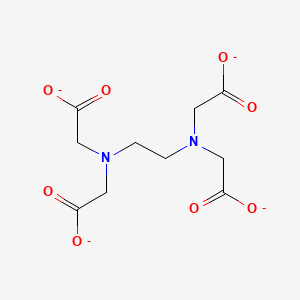
Ethylenediaminetetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylenediaminetetraacetate, commonly known as ethylenediaminetetraacetic acid, is an aminopolycarboxylic acid with the chemical formula C₁₀H₁₆N₂O₈. This compound is widely recognized for its ability to bind to metal ions, forming stable water-soluble complexes. It is extensively used in various industries, including pharmaceuticals, agriculture, and water treatment, due to its chelating properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethylenediaminetetraacetate is synthesized through the reaction of ethylenediamine with formaldehyde and sodium cyanide. The reaction proceeds as follows: [ \text{H₂NCH₂CH₂NH₂} + 4 \text{CH₂O} + 4 \text{NaCN} + 4 \text{H₂O} \rightarrow (\text{NaO₂CCH₂})₂\text{NCH₂CH₂N(CH₂CO₂Na)₂} + 4 \text{NH₃} ] The intermediate product is then acidified to yield this compound .
Industrial Production Methods: In industrial settings, this compound is produced by reacting ethylenediamine with chloroacetic acid. The process involves the following steps:
- Ethylenediamine is reacted with chloroacetic acid in an aqueous medium.
- The reaction mixture is heated to facilitate the formation of this compound.
- The product is then purified through crystallization .
Análisis De Reacciones Químicas
Types of Reactions: Ethylenediaminetetraacetate primarily undergoes chelation reactions, where it binds to metal ions such as calcium, magnesium, and iron. These reactions are crucial in various applications, including water softening and metal ion sequestration .
Common Reagents and Conditions:
Chelation: this compound reacts with metal ions in aqueous solutions, forming stable complexes. The reaction conditions typically involve neutral to slightly alkaline pH.
Substitution: In some cases, this compound can undergo substitution reactions with other ligands, depending on the metal ion and reaction conditions.
Major Products: The major products of these reactions are metal-ethylenediaminetetraacetate complexes, which are highly stable and water-soluble. These complexes are used in various applications, including detergents, cosmetics, and pharmaceuticals .
Aplicaciones Científicas De Investigación
Ethylenediaminetetraacetate has a wide range of scientific research applications:
Mecanismo De Acción
Ethylenediaminetetraacetate exerts its effects through chelation, where it binds to metal ions via its four carboxylate and two amine groups. This binding forms a stable, water-soluble complex that prevents the metal ions from participating in unwanted chemical reactions. The chelation process involves the following steps:
- This compound binds to the metal ion through its carboxylate and amine groups.
- The resulting complex is stabilized by the formation of multiple bonds between the metal ion and this compound.
- The complex is then excreted from the body or used in industrial applications .
Comparación Con Compuestos Similares
Triethylenetetramine: Another chelating agent with similar properties but different molecular structure.
Tetraacetylethylenediamine: Used as a bleach activator in detergents.
Bis-tris propane: A buffering agent with chelating properties.
Uniqueness: Ethylenediaminetetraacetate is unique due to its high stability constants with metal ions, making it one of the most effective chelating agents available. Its ability to form stable complexes with a wide range of metal ions sets it apart from other chelating agents .
Propiedades
Número CAS |
150-43-6 |
|---|---|
Fórmula molecular |
C10H12N2O8-4 |
Peso molecular |
288.21 g/mol |
Nombre IUPAC |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/p-4 |
Clave InChI |
KCXVZYZYPLLWCC-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-] |
SMILES canónico |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



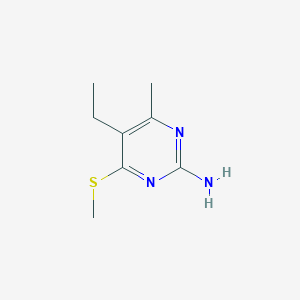
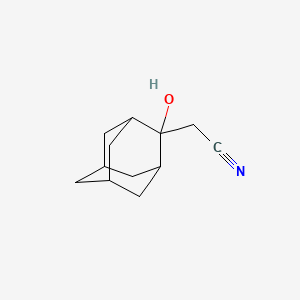
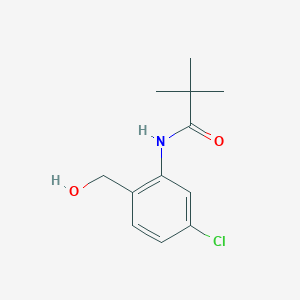
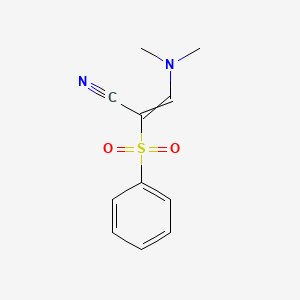


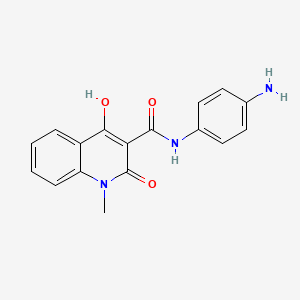
![Tetradecahydrocyclododeca[B]furan](/img/structure/B8759454.png)
![1-(2'-Methoxy[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B8759461.png)
